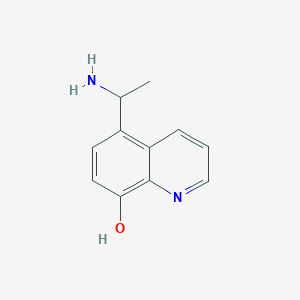
5-(1-Aminoethyl)quinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)quinolin-8-OL is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)quinolin-8-OL typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce various substituents onto the quinoline ring .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)quinolin-8-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated quinoline derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(1-Aminoethyl)quinolin-8-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)quinolin-8-OL involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5-(Aminomethyl)quinolin-8-ol: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Uniqueness
5-(1-Aminoethyl)quinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(1-aminoethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H12N2O/c1-7(12)8-4-5-10(14)11-9(8)3-2-6-13-11/h2-7,14H,12H2,1H3 |
InChI Key |
MVVXTOPFBHWKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















